(3-Chloro-2,2-dimethylpropyl)cyclohexane

Description

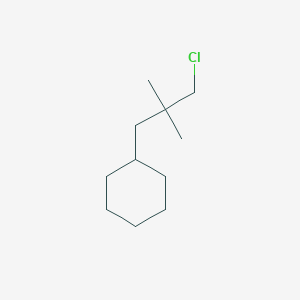

(3-Chloro-2,2-dimethylpropyl)cyclohexane is an organic compound with the molecular formula C11H21Cl. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclohexane ring substituted with a 3-chloro-2,2-dimethylpropyl group.

Properties

Molecular Formula |

C11H21Cl |

|---|---|

Molecular Weight |

188.74 g/mol |

IUPAC Name |

(3-chloro-2,2-dimethylpropyl)cyclohexane |

InChI |

InChI=1S/C11H21Cl/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 |

InChI Key |

OXVSBICBXXJGJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CCCCC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,2-dimethylpropyl)cyclohexane typically involves the alkylation of cyclohexane with 3-chloro-2,2-dimethylpropyl chloride. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,2-dimethylpropyl)cyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

Major Products Formed

Substitution: Formation of (2,2-dimethylpropyl)cyclohexanol or (2,2-dimethylpropyl)cyclohexylamine.

Oxidation: Formation of (2,2-dimethylpropyl)cyclohexanone.

Reduction: Formation of (2,2-dimethylpropyl)cyclohexane.

Scientific Research Applications

(3-Chloro-2,2-dimethylpropyl)cyclohexane has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2,2-dimethylpropyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

(2,2-Dimethylpropyl)cyclohexane: Lacks the chlorine atom, making it less reactive in substitution reactions.

(3-Bromo-2,2-dimethylpropyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

(3-Chloro-2,2-dimethylpropyl)benzene: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical behavior.

Uniqueness

(3-Chloro-2,2-dimethylpropyl)cyclohexane is unique due to the presence of the chlorine atom, which imparts specific reactivity and allows for diverse chemical transformations. Its cyclohexane ring provides stability and a rigid framework, making it a valuable compound in various chemical and industrial applications.

Biological Activity

(3-Chloro-2,2-dimethylpropyl)cyclohexane is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H19Cl

- Molecular Weight : 202.73 g/mol

- IUPAC Name : this compound

The structure consists of a cyclohexane ring substituted with a chloro group and a branched alkyl chain. This configuration may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to modifications in enzyme activity and receptor interactions.

- Nucleophilic Substitution : The chloro group serves as a good leaving group, facilitating reactions with nucleophiles which can alter cellular pathways.

- Receptor Binding : Preliminary studies suggest that the compound may bind to specific receptors involved in cell signaling pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Some studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell cycle regulation.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Antiviral Activity : Initial investigations suggest potential efficacy against certain viral strains, although further studies are needed to confirm these findings.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antiviral | Potential inhibition of viral replication |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of halogenated cycloalkanes. The results demonstrated that this compound inhibited growth in several cancer cell lines by inducing apoptosis through mitochondrial pathways. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM .

Case Study 2: Anti-inflammatory Effects

Research conducted on inflammatory models indicated that this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Case Study 3: Antiviral Properties

A preliminary screening against influenza virus revealed that this compound could reduce viral titers in infected cells by approximately 50% at a concentration of 20 µM. Further mechanistic studies are required to understand the exact antiviral mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.